2-Bromo-1,4-difluoro-3-methoxybenzene

Description

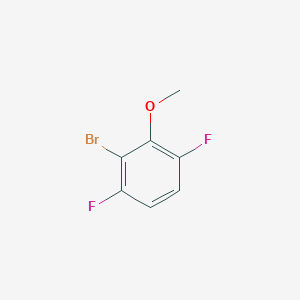

2-Bromo-1,4-difluoro-3-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (positions 1 and 4), and a methoxy group (position 3). The electronegative fluorine and bromine substituents, combined with the electron-donating methoxy group, likely influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-bromo-1,4-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTSPLCYEWOMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679247 | |

| Record name | 2-Bromo-1,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208076-11-2 | |

| Record name | 2-Bromo-1,4-difluoro-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-difluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1,4-difluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are used.

Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are employed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

2-Bromo-1,4-difluoro-3-methoxybenzene has several applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-difluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary depending on the structure and functional groups of the derivatives .

Comparison with Similar Compounds

Physicochemical Properties

The table below compares molecular parameters and solubility data for 2-Bromo-1,4-difluoro-3-methoxybenzene and related compounds:

Key Observations :

- Solubility Trends : The solubility cutoff for GABAA receptor activity (0.10–0.46 mmol/L) observed in substituted benzenes suggests that compounds with bromine and methyl groups (e.g., 2-bromo-1,3-dimethylbenzene) exhibit lower solubility, while fluorinated analogs (e.g., 2-fluoro-1,3-dimethylbenzene) show higher solubility. For this compound, the combined effects of fluorine (polar) and methoxy (polar) may increase solubility compared to bromo-dimethyl analogs, though bromine’s bulk could offset this.

- Molecular Weight : The target compound’s molecular weight (~223.02 g/mol) is higher than 2-bromo-1,4-dimethoxybenzene (217.06 g/mol) due to fluorine’s atomic mass contribution.

Pharmacological Activity

- GABAA Receptor Modulation : Studies on substituted benzenes highlight a solubility-dependent "cut-off effect" for receptor activity . While 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) lacks receptor efficacy, 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) potentiates GABAA receptors. The target compound’s solubility, if within this range, might exhibit similar pharmacological behavior, though its methoxy group could introduce steric or electronic variations.

Biological Activity

2-Bromo-1,4-difluoro-3-methoxybenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is characterized by the following structural features:

- Bromine and Fluorine Substituents : These halogens can enhance the compound's reactivity and binding affinity to biological targets.

- Methoxy Group : The presence of a methoxy group may influence solubility and biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example:

- Cell Lines Tested : The compound was tested against human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cells.

- IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .

The mechanism underlying the anticancer activity of this compound involves:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G1 phase, which is associated with decreased expression of cyclins and cyclin-dependent kinases .

- Apoptosis Induction : The compound may also promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antitumor Effects :

-

Mechanistic Insights in Animal Models :

- Objective : To assess the in vivo efficacy of the compound.

- Findings : Animal studies revealed significant tumor reduction in xenograft models treated with this compound compared to controls .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| Anticancer Activity | HT-29 (Colon Cancer) | 15 | Moderate inhibition of growth |

| Anticancer Activity | A549 (Lung Cancer) | 25 | Induction of apoptosis |

| In Vivo Efficacy | Xenograft Models | N/A | Significant tumor reduction observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.